molecular formula C15H12N4O B1334456 2-(Pyridin-3-yl)quinoline-4-carbohydrazide CAS No. 5109-97-7

2-(Pyridin-3-yl)quinoline-4-carbohydrazide

Cat. No. B1334456
CAS RN: 5109-97-7
M. Wt: 264.28 g/mol
InChI Key: ZENFAFLFPWVDNO-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yl)quinoline-4-carbohydrazide” is a chemical compound. It has been synthesized through condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol . The structure of this compound was established on the basis of IR, 1H-NMR, 13C-NMR, and mass spectral data .


Synthesis Analysis

The synthesis of “2-(Pyridin-3-yl)quinoline-4-carbohydrazide” involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol . This reaction was carried out in the presence of catalytic amounts of glacial acetic acid .


Molecular Structure Analysis

The structure of “2-(Pyridin-3-yl)quinoline-4-carbohydrazide” was established on the basis of IR, 1H-NMR, 13C-NMR, and mass spectral data . The 1H NMR spectrum of the compound showed a multiplet resonating between δ 1.6 and 1.7 ppm which was assigned to the six protons of the piperidine ring .


Physical And Chemical Properties Analysis

The compound “2-(Pyridin-3-yl)quinoline-4-carbohydrazide” has a molecular weight of 250.26 . It is a solid at room temperature . The InChI code for the compound is 1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19) .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have been recognized for their antimicrobial properties. The structure of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide suggests potential as an antimicrobial agent due to the presence of the quinoline moiety, which is known to interfere with the microbial DNA synthesis . This compound could be explored for its efficacy against a range of bacterial and fungal pathogens.

Anticancer Research

The quinoline ring system is a common feature in many anticancer drugs. The carbohydrazide group attached to the quinoline could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Research could focus on specific types of cancer where quinoline derivatives have shown promise, such as leukemia or breast cancer .

Anti-Inflammatory Applications

Compounds containing quinoline are known to possess anti-inflammatory properties2-(Pyridin-3-yl)quinoline-4-carbohydrazide could be studied for its potential to reduce inflammation in chronic inflammatory diseases, possibly by inhibiting cytokine production or suppressing the inflammatory response at the molecular level .

Antidepressant Potential

The structural analogs of quinoline have been associated with antidepressant activity. This compound could be synthesized and tested for its efficacy in modulating neurotransmitter levels or monoamine oxidase inhibition, which are common targets for antidepressant drugs .

Antituberculosis Activity

Given the historical significance of hydrazide compounds in treating tuberculosis, 2-(Pyridin-3-yl)quinoline-4-carbohydrazide could be a candidate for antituberculosis drug development. Its activity against Mycobacterium tuberculosis could be assessed, potentially offering a new avenue for TB treatment .

Anti-Epileptic Effects

Quinoline derivatives have shown potential in the treatment of epilepsy. The compound could be evaluated for its ability to modulate ion channels or neurotransmitter systems involved in seizure activity, contributing to the development of new anti-epileptic medications .

Cardiovascular Research

The cardiovascular effects of quinoline derivatives, such as their impact on blood pressure and heart rate, could be another area of application for 2-(Pyridin-3-yl)quinoline-4-carbohydrazide . Studies could explore its potential as a vasodilator or in the treatment of arrhythmias .

Photovoltaic Applications

In the field of materials science, quinoline derivatives have been utilized in the design of organic photovoltaic cells. The compound could be incorporated into the active layer of solar cells to improve light absorption and charge transport properties, contributing to the efficiency of renewable energy technologies .

Safety and Hazards

The safety information for “2-(Pyridin-3-yl)quinoline-4-carbohydrazide” indicates that it has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary target of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.

Mode of Action

The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor . This interaction results in the inhibition of the enzyme, thereby affecting the formation of stable collagen.

Result of Action

The primary molecular effect of the action of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide is the inhibition of collagen prolyl-4-hydroxylase . This leads to a decrease in the formation of stable collagen. The cellular effects of this action are complex and depend on the specific cell type and physiological context.

properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-19-15(20)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13/h1-9H,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENFAFLFPWVDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397588
Record name 2-(Pyridin-3-yl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)quinoline-4-carbohydrazide

CAS RN

5109-97-7
Record name 4-Quinolinecarboxylic acid, 2-(3-pyridinyl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5109-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-3-yl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5109-97-7
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